molecular formula C9H13N3O5 B8021578 methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate

methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B8021578
M. Wt: 243.22 g/mol
InChI Key: MBNFAUAPTYSEKG-UHFFFAOYSA-N
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Description

Methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate: is a chemical compound with the molecular formula C9H13N3O5. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 4-position of the pyrazole ring. The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
  • Ethyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate
  • Methyl 3-(3-ethoxy-4-amino-1H-pyrazol-1-yl)propanoate

Uniqueness

Methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-(3-ethoxy-4-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c1-3-17-9-7(12(14)15)6-11(10-9)5-4-8(13)16-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNFAUAPTYSEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1[N+](=O)[O-])CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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